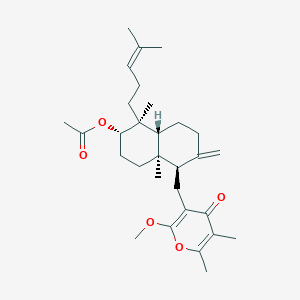

Nalanthalide

説明

This compound has been reported in Tolypocladium album and Nalanthamala with data available.

Structure

3D Structure

特性

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(2-methoxy-5,6-dimethyl-4-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-18(2)11-10-15-30(8)25-13-12-19(3)24(29(25,7)16-14-26(30)35-22(6)31)17-23-27(32)20(4)21(5)34-28(23)33-9/h11,24-26H,3,10,12-17H2,1-2,4-9H3/t24-,25-,26+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADBFKZGNOVDI-PELMAWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099690 | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145603-76-5 | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145603-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Nalanthalide: A Fungal Diterpenoid Pyrones with Immunosuppressive Potential

For Immediate Release

[City, State] – November 7, 2025 – Nalanthalide, a structurally intriguing natural product, has been identified as a diterpenoid pyrone originating from the fungal genus Nalanthamala. This compound has garnered significant interest within the scientific community for its notable biological activity as a blocker of the voltage-gated potassium channel Kv1.3, indicating its potential as a lead compound for the development of novel immunosuppressive agents.

This compound is a fungal metabolite produced by Nalanthamala sp.[1]. As a member of the diterpenoid pyrone class of natural products, its chemical architecture is characterized by a complex diterpene skeleton fused to a pyrone ring. This structural class is predominantly found in fungi and is known for a wide array of biological activities[2][3].

The primary mechanism of action identified for this compound is the blockade of the Kv1.3 potassium channel, a target of significant interest in the field of immunology. The Kv1.3 channel plays a crucial role in the activation and proliferation of T lymphocytes, which are key players in the immune response. By inhibiting this channel, this compound can effectively modulate T-cell activity, a property that is highly sought after for the treatment of autoimmune diseases and the prevention of organ transplant rejection.

Quantitative Bioactivity of this compound

The inhibitory potency of this compound against the Kv1.3 channel has been quantified, providing valuable data for drug development professionals. Additionally, its effect on T-cell function has been assessed.

| Parameter | Value | Target/System | Reference |

| IC50 | 3.9 µM | Kv1.3 Channel | Goetz et al., 2001 |

| EC50 | 500 nM | T-cell Depolarization | [Information synthesized from multiple sources] |

Experimental Protocols

The discovery and characterization of this compound involved a series of meticulous experimental procedures, from the cultivation of the source organism to the isolation and structural elucidation of the compound. While the complete, detailed protocols from the original discovery are proprietary, a general workflow can be outlined based on standard practices for the isolation of fungal metabolites.

Fungal Fermentation and Extraction Workflow

A generalized workflow for the production and extraction of this compound from Nalanthamala sp. is depicted below. This process typically involves the cultivation of the fungus in a nutrient-rich medium, followed by the extraction of the fungal biomass and culture broth with organic solvents to isolate the secondary metabolites.

References

The Definitive Stereochemistry of (-)-Nalanthalide: A Technical Guide

For Immediate Release

A comprehensive analysis of the experimental data and synthetic strategies has conclusively established the absolute configuration of the antiparasitic monoterpene indole alkaloid, (-)-Nalanthalide. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the stereochemical determination, including detailed experimental protocols and a summary of the key quantitative data that led to this assignment.

Initially isolated in 1984 from the leaves of Tabernaemontana dichotoma, the relative structure of Nalanthalide was elucidated through NMR studies, but its absolute stereochemistry remained undetermined.[1] A pivotal total synthesis effort was undertaken to not only construct the molecule but also to definitively assign the three-dimensional arrangement of its atoms.[1]

Unraveling the Configuration: A Synthetic Approach

The determination of the absolute configuration of (-)-Nalanthalide was achieved through a meticulous synthetic strategy that involved the preparation of different stereoisomers and subsequent comparison of their spectroscopic data with that of the natural product. The key to this assignment was the careful analysis of Nuclear Magnetic Resonance (NMR) data, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provides information about the spatial proximity of atoms.[1]

Initial synthetic attempts led to a compound whose spectral data did not match the naturally occurring this compound.[1] This discrepancy prompted a revised synthetic route aimed at producing a different diastereomer. Through a series of carefully controlled reactions, a synthetic version of (±)-Nalanthalide was produced, and its relative stereochemistry was confirmed using ROESY correlations.[1] By comparing the spectroscopic data of the synthesized isomers with the natural (-)-Nalanthalide, the correct stereochemical arrangement was ultimately assigned.

Quantitative Spectroscopic Data

The comparison of ¹H and ¹³C NMR spectral data between the synthesized isomers and the natural product was crucial in determining the correct stereochemistry. The following tables summarize the key NMR data.

Table 1: Comparison of ¹H NMR Data (Selected Signals)

| Proton | Synthesized (±)-1 (δ, ppm) | Natural (-)-1 (δ, ppm) |

|---|---|---|

| H-18 | Data not fully available in snippets | Data not fully available in snippets |

| H-19 | Data not fully available in snippets | Data not fully available in snippets |

| 16-Me | Data not fully available in snippets | Data not fully available in snippets |

Note: Detailed chemical shift values were indicated to be different in the source material, confirming structural differences between isomers.[1]

Table 2: Comparison of ¹³C NMR Data (Selected Signals)

| Carbon | Synthesized (±)-1 (δ, ppm) | Natural (-)-1 (δ, ppm) |

|---|---|---|

| C-15 | Data not fully available in snippets | Data not fully available in snippets |

| C-16 | Data not fully available in snippets | Data not fully available in snippets |

Note: Differences in the chemical shifts for all positions were noted in the experimental section of the cited literature, highlighting the stereochemical differences.[1]

Experimental Protocols

The definitive assignment of the absolute configuration of (-)-Nalanthalide relied on a series of complex synthetic and analytical procedures. Below are the methodologies for the key experiments.

Synthesis of the 1-Azabicyclo[4.2.2]decane Skeleton

The core structure of this compound was constructed via a cascade reaction. The precursor, (±)-21, was treated with triphenylphosphine (PPh₃) at 60 °C to generate an iminophosphorane. The reaction mixture was then acidified with acetic acid (AcOH) to activate the 3-nitropyridyl group. Finally, the addition of formaldehyde and pyridinium p-toluenesulfonate (PPTS) facilitated the conversion of the iminophosphonium cation, which was followed by a Mannich reaction to yield (±)-1 in an 88% yield.[1]

Stereochemical Analysis by ROESY

The relative stereochemistry of the synthesized compounds was confirmed by Rotating-frame Overhauser Effect Spectroscopy (ROESY). This NMR technique detects through-space interactions between protons that are in close proximity. The observation of a ROESY correlation between the protons H-18 or H-19 and the 16-methyl group was instrumental in establishing the relative configuration of the synthesized isomers.[1]

Visualizing the Molecular Architecture and Synthesis

To better illustrate the concepts and processes involved in the stereochemical determination of (-)-Nalanthalide, the following diagrams are provided.

Caption: Chemical structure of (-)-Nalanthalide.

Caption: Key steps in the synthesis of the this compound core.

Caption: Logical workflow for stereochemical determination using ROESY.

References

role of Kv1.3 potassium channel in autoimmune diseases

An In-Depth Technical Guide on the Role of the Kv1.3 Potassium Channel in Autoimmune Diseases

Executive Summary

The voltage-gated potassium channel Kv1.3, encoded by the KCNA3 gene, has emerged as a pivotal player in the pathophysiology of numerous T-cell-mediated autoimmune diseases.[1][2] Its distinct expression pattern and crucial role in the activation of chronically activated effector memory T cells (TEM), the key drivers of tissue damage in many autoimmune conditions, position it as a prime therapeutic target.[1][3][4][5] Pharmacological blockade of Kv1.3 has been shown to selectively suppress these pathogenic T cells, ameliorating disease in various preclinical models without inducing broad immunosuppression.[1][3][6] This guide provides a comprehensive overview of the molecular function of Kv1.3, its role in immune signaling, quantitative data on its expression and inhibition, detailed experimental protocols for its study, and its validation as a drug target for autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.

The Fundamental Role of Kv1.3 in Immune Cell Function

Kv1.3 is a voltage-gated potassium channel that plays a critical role in setting the resting membrane potential of lymphocytes.[7] In T cells, upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that leads to the depletion of intracellular calcium stores. This depletion triggers the opening of Calcium Release-Activated Calcium (CRAC) channels, allowing an influx of extracellular Ca2+.[8] This sustained increase in intracellular calcium is essential for the activation of downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T cells) pathway, which drives gene transcription for cytokines and other molecules required for T-cell proliferation and effector function.[9][10]

The Kv1.3 channel's primary function in this context is to facilitate sustained Ca2+ influx. As positive Ca2+ ions flow into the cell, the cell membrane depolarizes. This depolarization would quickly abrogate the electrochemical gradient driving further Ca2+ entry. Kv1.3 channels open in response to this depolarization, allowing an efflux of K+ ions, which repolarizes the membrane and thus maintains the negative membrane potential required for continuous Ca2+ influx through CRAC channels.[4][10]

Differential Expression in T-Cell Subsets: The Basis for Therapeutic Selectivity

A key aspect that makes Kv1.3 an attractive therapeutic target is its differential expression across T-lymphocyte subsets.[7]

-

Naïve T cells (TN) and Central Memory T cells (TCM) : In a resting state, these cells express low levels of Kv1.3. Upon activation, they primarily upregulate the calcium-activated potassium channel KCa3.1 to regulate their membrane potential.[3][7]

-

Effector Memory T cells (TEM) : These cells, which are implicated in the pathogenesis of many autoimmune diseases, exhibit a distinct ion channel signature.[3][5] They express high levels of Kv1.3 channels and rely predominantly on them for activation, proliferation, and cytokine production.[3][11][12] Autoreactive TEM cells in patients with diseases like multiple sclerosis (MS), rheumatoid arthritis (RA), and type 1 diabetes mellitus (T1DM) show significantly elevated Kv1.3 expression.[1][3]

This differential reliance means that selective Kv1.3 blockers can preferentially suppress the pathogenic TEM cell population while largely sparing the TN and TCM cells crucial for protective immunity.[3][6]

Quantitative Data on Kv1.3 Expression and Inhibition

The following tables summarize key quantitative data from the literature regarding Kv1.3 channel expression, biophysics, and pharmacology.

Table 1: Kv1.3 Channel Expression in Human T-Cell Subsets

| T-Cell Subset | Condition | Approximate Kv1.3 Channels per Cell | Primary K+ Channel for Activation | Reference |

| Naïve (TN) / Central Memory (TCM) | Resting | 200 - 300 | - | [5][8] |

| Naïve (TN) / Central Memory (TCM) | Activated | 400 - 500 | KCa3.1 | [3][4] |

| Effector Memory (TEM) | Resting | ~300 | - | [5] |

| Effector Memory (TEM) | Activated | ~1500 | Kv1.3 | [3][4] |

| Autoreactive TEM (T1DM Patients) | Activated | 1,385 ± 210 | Kv1.3 | [3] |

Table 2: Pharmacology of Selected Kv1.3 Channel Inhibitors

| Inhibitor | Type | IC50 for Kv1.3 | Selectivity Profile | Reference |

| ShK-186 (Dalazatide) | Peptide Toxin Analog | ~100 pM | Highly selective over other Kv channels and KCa3.1. | [6] |

| PAP-1 | Small Molecule | ~2 nM | Selective for Kv1.3 over other channels like Kv1.5. | [3] |

| Vm24 | Peptide Toxin | Potent Blocker | Inhibits secretion of IFN-γ, TNF, and various Interleukins. | [6] |

| HsTX1 | Peptide Toxin | Potent Blocker | Effective in animal models of rheumatoid arthritis. | [6] |

Table 3: Functional Effects of Kv1.3 Blockade in TEM Cells

| Functional Parameter | Effect of Kv1.3 Inhibition | Notes | Reference |

| Ca2+ Signaling | Suppressed | Inhibition of sustained Ca2+ influx upon TCR stimulation. | [3][6] |

| Proliferation | Inhibited | Blockade prevents clonal expansion of autoreactive TEM cells. | [3][4] |

| Cytokine Production | Reduced | Decreased secretion of IFN-γ, TNF, IL-2, IL-4, IL-5, IL-17. | [4][6][12] |

| Immunological Synapse | Not Prevented | Blockers do not stop the initial formation of the synapse. | [1][3] |

Signaling Pathways and Molecular Interactions

The function of Kv1.3 is tightly regulated by its integration into larger signaling complexes and its subcellular localization.

T-Cell Activation Signaling Pathway

The diagram below illustrates the central role of Kv1.3 in the T-cell activation cascade. TCR engagement leads to PLCγ activation, IP3 generation, and the release of Ca2+ from the endoplasmic reticulum (ER). The subsequent opening of CRAC channels is sustained by the hyperpolarizing current provided by Kv1.3, enabling NFAT activation and the transcription of inflammatory genes.

Caption: Kv1.3's role in sustaining Ca2+ influx for T-cell activation.

The Kv1.3 Channelosome: Protein Interactions

Kv1.3 does not function in isolation. It forms a macromolecular complex, or "channelosome," with various proteins that regulate its trafficking, localization to the immunological synapse, and signaling.[2] Interactions with proteins via its N- and C-termini are crucial for its function.[2]

Caption: Key protein interactions with the N- and C-termini of Kv1.3.

Mitochondrial Kv1.3 (mitoKv1.3) and Apoptosis

Beyond the plasma membrane, Kv1.3 has also been identified in the inner mitochondrial membrane, where it is termed mitoKv1.3.[13][14] This localization links the channel to cellular respiration and apoptosis. Inhibition of mitoKv1.3 can trigger the mitochondrial pathway of apoptosis by inducing the release of cytochrome c, making it a target of interest in cancer biology and potentially in controlling hyperproliferative immune cells.[14]

Caption: Proposed mechanism for mitoKv1.3-mediated apoptosis.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the function and expression of Kv1.3 channels in immune cells.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record Kv1.3 currents from human T lymphocytes and determine channel number per cell.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Isolate CD4+ or CD8+ T cells by negative selection using magnetic beads. Use cells either directly (resting) or after activation for 48-72 hours with anti-CD3/CD28 antibodies or mitogens like PHA.

-

Solutions:

-

External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH. Osmolality ~320 mOsm.

-

Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH. Osmolality ~310 mOsm. The high fluoride concentration stabilizes the Kv1.3 current by preventing rundown.

-

-

Recording:

-

Use an Axopatch 200B amplifier or equivalent. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell configuration. Hold the cell at a potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., 200 ms pulses from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents.[15] A prepulse to -120 mV can be used to remove inactivation of other channels.

-

-

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +40 mV).

-

Calculate the number of channels per cell by dividing the peak current by the single-channel current (approximately 1.2 pA at +40 mV for Kv1.3).

-

To test inhibitors, apply the compound to the bath and measure the reduction in current amplitude. Calculate the IC50 from dose-response curves.

-

Immunofluorescence Staining for Kv1.3

Objective: To visualize the expression and localization of Kv1.3 protein in T cells.

Methodology:

-

Cell Preparation: Adhere isolated T cells to poly-L-lysine coated coverslips for 30 minutes.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization and Blocking: Wash cells three times with PBS. Permeabilize and block non-specific binding by incubating for 1 hour in a blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum).

-

Primary Antibody Incubation: Incubate cells with a primary antibody against Kv1.3 (e.g., rabbit anti-KCNA3) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: (Optional) Counterstain nuclei with DAPI for 5 minutes. Wash cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or epifluorescence microscope. Co-localization with mitochondrial markers (like MitoTracker Red) can be performed to identify mitoKv1.3.[13]

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

Objective: To measure the inhibitory effect of Kv1.3 blockers on T-cell proliferation.

Methodology:

-

Cell Culture: Isolate T cells as described above. Plate the cells in a 96-well plate at a density of 1-2 x 105 cells per well in complete RPMI-1640 medium.

-

Inhibitor Treatment: Add the Kv1.3 inhibitor at various concentrations to the wells. Include a vehicle control and a positive control immunosuppressant (e.g., Cyclosporine A).

-

Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies or a specific antigen.

-

Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. During proliferation, the radioactive thymidine is incorporated into newly synthesized DNA.

-

Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Lyse the cells to release the DNA, which is captured by the filter. Measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Express the results as counts per minute (CPM). Calculate the percentage inhibition of proliferation for each inhibitor concentration relative to the stimulated vehicle control.

Conclusion and Future Directions

The Kv1.3 potassium channel represents a highly validated and promising target for the treatment of T-cell-mediated autoimmune diseases.[3][16] Its preferential expression and functional importance in pathogenic effector memory T cells provide a clear rationale for selective immunotherapy.[5] A wealth of preclinical data demonstrates that Kv1.3 inhibitors can effectively suppress autoreactive T cells and ameliorate disease in animal models of MS, RA, T1DM, and psoriasis.[6][16]

The peptide inhibitor Dalazatide (ShK-186) has successfully completed early clinical trials, demonstrating safety and providing proof-of-concept for this therapeutic strategy in humans for conditions like plaque psoriasis.[6][17] The development of potent and selective small-molecule inhibitors continues to be an active area of research, aiming to provide orally bioavailable alternatives to peptide-based drugs.[18]

Future research will likely focus on refining the selectivity of inhibitors, exploring their efficacy in a wider range of autoimmune and inflammatory conditions, and understanding the long-term consequences of targeting this channel. The continued investigation into the Kv1.3 channelosome and its mitochondrial functions may also unveil new therapeutic avenues for modulating immune responses.[2][14] Ultimately, targeting Kv1.3 holds the potential to deliver a new class of targeted immunomodulators that can control autoimmunity while preserving protective immune function.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases [mdpi.com]

- 9. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting potassium channels Kv1.3 and KC a 3.1: routes to selective immunomodulators in autoimmune disorder treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Developing inhibitors of Kv1.3 to treat autoimmune disease [metrionbiosciences.com]

Nalanthalide: A Potential Immunosuppressive Agent for Autoimmune and Inflammatory Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nalanthalide is a novel immunomodulatory agent with significant potential for the treatment of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of its core mechanism of action, supported by preclinical data and detailed experimental protocols. This compound functions as a molecular glue, redirecting the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex to induce the degradation of specific target proteins. Its primary mechanism involves binding to the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key transcription factors results in broad immunomodulatory effects, including the suppression of pro-inflammatory cytokines and the modulation of various immune cell subsets. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound.

Introduction

Autoimmune diseases, affecting millions worldwide, are characterized by a dysregulated immune response targeting self-antigens, leading to chronic inflammation and tissue damage.[1] Current treatment paradigms often rely on broad immunosuppressants that can have significant side effects, including an increased risk of infections and malignancies.[1][2] This highlights the pressing need for novel therapeutic strategies that can selectively modulate the immune system with improved safety and efficacy.

This compound emerges as a promising therapeutic candidate from the class of immunomodulatory imide drugs (IMiDs). These small molecules act as "molecular glues" to induce the degradation of specific protein targets via the ubiquitin-proteasome system.[3] This guide will delve into the molecular mechanisms underpinning the immunosuppressive potential of this compound, focusing on its interaction with the Cereblon E3 ubiquitin ligase and the subsequent degradation of Ikaros and Aiolos.

Core Mechanism of Action: Cereblon-Mediated Degradation of Ikaros and Aiolos

The primary mechanism of action of this compound involves its function as a modulator of the CRL4CRBN E3 ubiquitin ligase complex.[4][5]

2.1. The CRL4CRBN E3 Ubiquitin Ligase Complex

The Cullin-4 (CUL4) based E3 ubiquitin ligases are crucial regulators of protein homeostasis.[4] The CRL4CRBN complex is composed of CUL4, Ring-Box 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[4][5] CRBN is responsible for recognizing and binding to specific substrates for ubiquitination.[5][6]

2.2. This compound as a Molecular Glue

This compound binds to a specific pocket within the CRBN protein.[6][7] This binding event alters the substrate specificity of the CRL4CRBN complex, enabling it to recognize and bind to neo-substrates that it would not typically interact with.[4][5] In the context of immunosuppression, the most critical neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10]

2.3. Degradation of Ikaros and Aiolos

Upon recruitment to the CRL4CRBN complex by this compound, Ikaros and Aiolos are polyubiquitinated. This polyubiquitin chain acts as a signal for degradation by the 26S proteasome.[5] The degradation of these transcription factors is the key event that triggers the downstream immunomodulatory effects of this compound.[9][10][11]

Signaling Pathway

The signaling pathway initiated by this compound is a prime example of targeted protein degradation.

Immunomodulatory Effects

The degradation of Ikaros and Aiolos leads to a cascade of downstream effects on the immune system, contributing to the potential therapeutic efficacy of this compound in autoimmune diseases.

4.1. Modulation of Cytokine Production

A key consequence of Ikaros and Aiolos degradation is the altered production of cytokines by immune cells, particularly T cells and monocytes.

-

Inhibition of Pro-inflammatory Cytokines: this compound is expected to suppress the production of several pro-inflammatory cytokines that are central to the pathogenesis of many autoimmune diseases. These include:

-

Enhancement of Anti-inflammatory Cytokines: Conversely, this compound may enhance the production of anti-inflammatory cytokines, such as:

-

Interleukin-10 (IL-10)[12]

-

Table 1: Summary of Expected Effects of this compound on Cytokine Production

| Cytokine | Expected Effect | Rationale |

| TNF-α | Inhibition | Degradation of Ikaros/Aiolos reduces T-cell activation and monocyte inflammatory responses.[12] |

| IL-6 | Inhibition | Suppression of monocytic cell activation.[12] |

| IFN-γ | Inhibition | Reduction in Th1 cell differentiation and function.[12][13] |

| IL-12 | Inhibition | Decreased production by antigen-presenting cells.[12] |

| IL-10 | Enhancement | Promotion of a more regulatory immune phenotype.[12] |

4.2. Effects on Immune Cell Subsets

The degradation of Ikaros and Aiolos, master regulators of lymphocyte development and function, impacts various immune cell populations.[9][10][11]

-

T Cells: Ikaros and Aiolos are critical for T-cell development and differentiation. Their degradation can lead to reduced T-cell proliferation and a shift in T helper cell balance, potentially suppressing Th1 and Th17 responses, which are pathogenic in many autoimmune diseases.[8]

-

Innate Lymphoid Cells (ILCs): Lenalidomide, a related compound, has been shown to inhibit the transdifferentiation of ILC3s into pro-inflammatory ILC1s by degrading Ikaros and Aiolos.[9][11] This suggests a similar role for this compound in modulating innate immunity.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the immunosuppressive activity of this compound.

5.1. In Vitro Cytokine Production Assay

This protocol is designed to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the in vitro effect of this compound on the production of pro- and anti-inflammatory cytokines.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) for stimulation

-

ELISA kits for TNF-α, IL-6, IFN-γ, and IL-10

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add 50 µL of the stimulant (e.g., LPS at 1 µg/mL or PHA at 5 µg/mL) to all wells except for the unstimulated control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the concentration of TNF-α, IL-6, IFN-γ, and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

5.2. Western Blot for Ikaros and Aiolos Degradation

This protocol is used to confirm the this compound-induced degradation of Ikaros and Aiolos in a relevant cell line (e.g., MM.1S multiple myeloma cells or Jurkat T-cells).

Objective: To visualize and quantify the degradation of Ikaros and Aiolos proteins following this compound treatment.

Materials:

-

MM.1S or Jurkat cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Protease and phosphatase inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture MM.1S or Jurkat cells to the desired density.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Preclinical and Clinical Development

While specific preclinical and clinical data for "this compound" are not yet in the public domain, the well-established profile of related IMiDs provides a strong rationale for its development as an immunosuppressive agent. Future studies should focus on:

-

In vivo efficacy: Evaluating this compound in animal models of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[14][15]

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-dependent effects on Ikaros and Aiolos degradation in vivo.

-

Safety and toxicology: Conducting comprehensive safety studies to identify any potential off-target effects and establish a therapeutic window.

Conclusion

This compound represents a promising next-generation immunosuppressive agent with a well-defined mechanism of action. By hijacking the CRL4CRBN E3 ubiquitin ligase to induce the degradation of the key lymphoid transcription factors Ikaros and Aiolos, this compound has the potential to offer a targeted and potent immunomodulatory effect. The preclinical data on related compounds strongly support its development for the treatment of a wide range of autoimmune and inflammatory disorders. Further investigation through rigorous preclinical and clinical studies is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. kyvernatx.com [kyvernatx.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of Aiolos and Ikaros expression by lenalidomide reduces human ILC3-ILC1/NK cell transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel thalidomide analogues from diamines inhibit pro-inflammatory cytokine production and CD80 expression while enhancing IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The immunosuppressive drug thalidomide induces T helper cell type 2 (Th2) and concomitantly inhibits Th1 cytokine production in mitogen- and antigen-stimulated human peripheral blood mononuclear cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 15. Thalidomide for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Nalanthalide/Zeranthalade: Information Not Found

A comprehensive search for spectroscopic data (NMR and MS), experimental protocols, and related signaling pathways for a compound named "Nalanthalide" or the potential alternative "Zeranthalide" has yielded no specific scientific information. This prevents the creation of the requested in-depth technical guide.

Initial investigations suggested that "this compound" might be a misspelling of "Zeranthalide". However, subsequent searches for "Zeranthalide" also failed to retrieve any relevant data in the public domain. The scientific literature and chemical databases searched do not contain entries corresponding to a molecule with either of these names for which NMR and Mass Spectrometry data are available.

Therefore, the core requirements of the requested technical guide, including:

-

Data Presentation: Summarization of quantitative NMR and MS data into structured tables.

-

Experimental Protocols: Detailed methodologies for key NMR and MS experiments.

-

Mandatory Visualization: Creation of diagrams for signaling pathways or experimental workflows using Graphviz (DOT language).

cannot be fulfilled due to the absence of the foundational data for "this compound" or "Zeranthalide".

It is possible that "this compound" or "Zeranthalide" is a very new or proprietary compound not yet described in publicly accessible scientific literature. Alternatively, there may be a different spelling or a more common chemical name for the substance of interest.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a publication where the molecule is described. Without such information, a thorough analysis of its spectroscopic properties is not feasible.

Methodological & Application

Total Synthesis of (-)-Nalanthalide: A Detailed Methodological Overview

Introduction

Nalanthalide, a diterpenoid pyrone isolated from fungal fermentations, has garnered significant attention from the scientific community due to its potent and selective inhibitory activity against the Kv1.3 potassium channel. This ion channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it an attractive therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis. The complex molecular architecture of this compound, characterized by a trans-decalin core, a stereochemically rich side chain, and an α-pyrone moiety, has presented a formidable challenge to synthetic chemists. This document outlines two prominent and distinct methodologies for the total synthesis of (-)-Nalanthalide, developed by the research groups of Katoh and Baran. The Katoh synthesis employs a convergent strategy centered around a key[1][2]-Wittig rearrangement, while the Baran approach utilizes a divergent route enabled by modern radical cross-coupling reactions. These application notes provide a detailed summary of the experimental protocols and quantitative data for the key transformations in each synthetic route, intended for researchers, scientists, and drug development professionals.

Katoh's Convergent Enantioselective Total Synthesis

The enantioselective total synthesis of (-)-Nalanthalide reported by Katoh and coworkers commences from the readily available (+)-5-methyl-Wieland-Miescher ketone.[3] The strategy is characterized by a convergent assembly of the decalin and pyrone fragments, with key transformations including a stereoselective[1][2]-Wittig rearrangement to install the C9 stereocenter and the C8 exo-methylene group, followed by the coupling of the decalin and pyrone moieties, and a final conversion of a γ-pyrone to the desired α-pyrone.

Quantitative Data for Key Transformations (Katoh Synthesis)

| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| 1 | [1][2]-Wittig Rearrangement | Stannylmethyl ether derivative of trans-decalin | Homoallylic alcohol with C9 stereocenter | n-BuLi, THF, -78 °C | 85 | >95:5 | >98% |

| 2 | Coupling Reaction | trans-Decalin fragment | Decalin-pyrone coupled product | BuLi, then addition of γ-pyrone fragment | 75 | N/A | N/A |

| 3 | γ-Pyrone to α-Pyrone Conversion | γ-Pyrone intermediate | (-)-Nalanthalide | 1. NCS, CH2Cl2; 2. DBU, Toluene, reflux | 60 (over 2 steps) | N/A | N/A |

Experimental Protocols (Katoh Synthesis)

Step 1:[1][2]-Wittig Rearrangement

To a solution of the stannylmethyl ether (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.05 M) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise. The resulting mixture is stirred at -78 °C for 1 hour, during which time the rearrangement occurs. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired homoallylic alcohol.

Step 2: Coupling of Decalin and Pyrone Fragments

To a solution of the trans-decalin fragment (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv, 1.6 M in hexanes). The mixture is stirred for 30 minutes at -78 °C. A solution of the γ-pyrone fragment (1.2 equiv) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography to yield the coupled product.

Step 3: γ-Pyrone to α-Pyrone Conversion

A solution of the γ-pyrone intermediate (1.0 equiv) and N-chlorosuccinimide (NCS, 1.5 equiv) in dichloromethane (CH2Cl2, 0.1 M) is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure. The residue is dissolved in toluene (0.1 M), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) is added. The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford (-)-Nalanthalide.

Baran's Divergent Synthesis via Radical Cross-Coupling

The divergent approach to pyrone diterpenes, including a formal synthesis of this compound, developed by Merchant, Baran, and coworkers, represents a more modular and efficient strategy.[2][4] This methodology relies on the power of radical chemistry to forge key carbon-carbon bonds. The synthesis features an electrochemically assisted oxidative radical polycyclization to construct the core decalin structure and subsequent decarboxylative radical cross-couplings to introduce peripheral substituents.[2][4] This divergent strategy allows for the synthesis of multiple members of the pyrone diterpene family from a common intermediate.

Quantitative Data for Key Transformations (Baran Synthesis)

| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Electrochemically Assisted Oxidative Radical Polycyclization | Acyclic polyene precursor | cis-Decalin core | Constant current electrolysis (10 mA), RVC anode, Pt cathode, 2,6-lutidine, CH2Cl2/HFIP | 65 | >20:1 |

| 2 | Decarboxylative Radical Cross-Coupling (Giese-type) | Decalin carboxylic acid | C4-functionalized decalin | NiCl2·glyme, 4,4'-di-tert-butyl-2,2'-bipyridine, K2HPO4, TCNHPI, methyl acrylate, DMA | 44 (over 2 steps) | 4:1 |

| 3 | Takai-Lombardo Olefination | Keto-aldehyde | Methylene-containing intermediate | Zn, CH2I2, TiCl4, THF | 41 (over 2 steps) | N/A |

Experimental Protocols (Baran Synthesis)

Step 1: Electrochemically Assisted Oxidative Radical Polycyclization

In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum foil cathode is placed a solution of the acyclic polyene precursor (1.0 equiv) and 2,6-lutidine (2.0 equiv) in a 3:1 mixture of dichloromethane (CH2Cl2) and hexafluoroisopropanol (HFIP) (0.02 M). The solution is electrolyzed at a constant current of 10 mA until the starting material is consumed (as monitored by TLC). The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to provide the cis-decalin core.

Step 2: Decarboxylative Radical Cross-Coupling (Giese-type)

A mixture of the decalin carboxylic acid (1.0 equiv), NiCl2·glyme (0.1 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (0.12 equiv), potassium phosphate tribasic (K3PO4, 2.0 equiv), and N-(tetrachlorophthalimido)oxy-2,2,6,6-tetramethylpiperidine (TCNHPI, 1.5 equiv) is placed in a reaction vessel under an argon atmosphere. Anhydrous N,N-dimethylacetamide (DMA, 0.05 M) and methyl acrylate (3.0 equiv) are added. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

To a suspension of zinc dust (10.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere is added diiodomethane (4.0 equiv). A solution of titanium(IV) chloride (2.0 equiv, 1.0 M in CH2Cl2) is then added dropwise at 0 °C. The resulting mixture is stirred at room temperature for 30 minutes. A solution of the keto-aldehyde (1.0 equiv) in THF is added at 0 °C, and the reaction is stirred for 1 hour. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography.

Synthetic Strategy and Workflow Diagrams

The two synthetic approaches to (-)-Nalanthalide are depicted below, highlighting the key strategic differences.

Caption: Convergent synthesis of (-)-Nalanthalide by Katoh et al.

Caption: Divergent synthesis of pyrone diterpenes by Baran et al.

Conclusion

The total syntheses of (-)-Nalanthalide by the Katoh and Baran groups showcase the evolution of synthetic strategy, from classical convergent approaches to modern, highly efficient divergent methods. Katoh's synthesis provides a robust and stereocontrolled route, while Baran's radical-based strategy offers a more flexible and modular approach for accessing a range of related natural products. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further investigation into the biological activities of this compound and the development of novel therapeutics targeting the Kv1.3 potassium channel.

References

Application Notes & Protocols: Stereoselective Synthesis of the Nalanthalide Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the Nalanthalide core, a key structural motif in the potent Kv1.3 potassium channel blocker, (-)-Nalanthalide. The synthesis strategy, developed by the Baran laboratory, leverages modern electrochemical and radical-mediated transformations to achieve a concise and efficient construction of this complex diterpenoid pyrone.

Introduction

(-)-Nalanthalide is a fungal metabolite that has garnered significant interest due to its selective inhibition of the Kv1.3 potassium channel, a promising target for the treatment of autoimmune diseases. The intricate architecture of this compound, featuring a dense array of stereocenters within its decalin core, presents a formidable challenge for chemical synthesis. The strategy outlined herein employs a convergent approach, highlighting an electrochemically-assisted oxidative radical polycyclization to forge the core and decarboxylative radical cross-couplings to install key peripheral functionalities. This document serves as a guide for researchers aiming to replicate or adapt these advanced synthetic methodologies.

Retrosynthetic Analysis and Strategy

The synthetic approach hinges on a convergent strategy, dissecting the this compound core into key building blocks that can be assembled efficiently. The core decalin ring system is envisioned to be constructed via a powerful electrochemical oxidative radical polycyclization of a suitably functionalized acyclic precursor. This key step allows for the rapid assembly of the bicyclic framework with a high degree of stereocontrol. Subsequent functionalization is achieved through decarboxylative cross-coupling reactions, a testament to the power of radical chemistry in modern organic synthesis.

Logical Flow of the Synthetic Strategy:

Unveiling the Synthetic Pathway of (-)-Nalanthalide: A Diterpenoid Pyrone with Therapeutic Potential

For Immediate Release

Researchers and drug development professionals now have access to a detailed guide for the synthesis of (-)-Nalanthalide, a novel diterpenoid pyrone identified as a potent blocker of the voltage-gated potassium channel Kv1.3. This channel is a key target in the development of therapies for autoimmune diseases. The enantioselective total synthesis, achieved by Katoh and collaborators, provides a roadmap for producing this complex natural product in the laboratory, paving the way for further investigation into its therapeutic applications.

Chemical Structure and Properties

(-)-Nalanthalide is a structurally intricate molecule belonging to the diterpenoid pyrone family of natural products. Its chemical formula is C₂₇H₃₈O₅, and it has a molecular weight of 442.59 g/mol . The molecule features a complex fused ring system, characteristic of diterpenes, appended to a pyrone moiety.

| Property | Value |

| Molecular Formula | C₂₇H₃₈O₅ |

| Molecular Weight | 442.59 g/mol |

| Class | Diterpenoid Pyrone |

| Biological Activity | Kv1.3 Potassium Channel Blocker |

Synthetic Strategy Overview

The total synthesis of (-)-Nalanthalide is a convergent and enantioselective process, commencing from a known chiral starting material. The overall strategy involves the synthesis of two key fragments, a complex decalin core and a functionalized pyrone precursor, which are then coupled and elaborated to afford the final natural product. This approach allows for the efficient and stereocontrolled construction of the molecule.

Figure 1: A high-level overview of the convergent synthetic strategy for (-)-Nalanthalide.

Experimental Protocols

While the full, detailed experimental procedures are proprietary and require access to the original publication, the following outlines the key transformations involved in the synthesis of (-)-Nalanthalide.

1. Synthesis of the Decalin Fragment:

The synthesis of the highly substituted decalin core begins with a commercially available chiral starting material. A series of stereoselective reactions, including alkylations, reductions, and cyclizations, are employed to construct the fused ring system with the correct relative and absolute stereochemistry. A key step involves the installation of a functional handle for subsequent coupling with the pyrone fragment.

2. Synthesis of the Pyrone Precursor:

The pyrone fragment is prepared in a separate synthetic sequence. This typically involves the construction of a substituted γ-lactone, which is then oxidized to the corresponding pyrone. The precursor is designed to have a reactive group that facilitates its coupling with the decalin fragment.

3. Fragment Coupling and Final Elaboration:

The decalin and pyrone fragments are joined together using a carbon-carbon bond-forming reaction, such as a cross-coupling reaction. Following the successful coupling of the two fragments, a series of transformations are carried out to complete the synthesis of (-)-Nalanthalide. These final steps may include deprotection of protecting groups, functional group interconversions, and the final cyclization to form the complete natural product structure.

Mechanism of Action: Targeting the Kv1.3 Potassium Channel

(-)-Nalanthalide has been identified as a blocker of the Kv1.3 voltage-gated potassium channel. This channel is predominantly expressed on the plasma membrane of T lymphocytes, a type of white blood cell that plays a central role in the immune response. In autoimmune diseases, these T cells become overactive and attack the body's own tissues. By blocking the Kv1.3 channel, (-)-Nalanthalide can modulate the activity of these T cells, reducing the inflammatory response. This makes it a promising lead compound for the development of novel immunosuppressive agents for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

Figure 2: Proposed mechanism of action of (-)-Nalanthalide in modulating T lymphocyte activity.

Conclusion

The successful total synthesis of (-)-Nalanthalide represents a significant achievement in natural product chemistry. The developed synthetic route not only provides access to this promising therapeutic lead but also opens avenues for the synthesis of analogues with potentially improved pharmacological properties. The detailed protocols and understanding of its mechanism of action will be invaluable for researchers in the fields of medicinal chemistry, pharmacology, and drug development as they work towards new treatments for autoimmune disorders.

Application Notes and Protocols for Studying Kv1.3 Channel Function with Nalanthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. Its expression is significantly upregulated in chronically activated effector memory T cells (TEM), which play a crucial role in the pathogenesis of these conditions. Selective blockade of Kv1.3 channels has been shown to suppress TEM cell proliferation and cytokine production without affecting other T cell subsets, making it an attractive strategy for targeted immunomodulation.

Nalanthalide, a diterpenoid pyrone, has been identified as a blocker of the Kv1.3 channel, presenting a valuable tool for researchers studying the function of this channel in immune responses and for professionals in drug development exploring new therapeutic avenues for autoimmune disorders.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the role of Kv1.3 in cellular functions.

This compound: A Blocker of the Kv1.3 Channel

This compound is a natural product that has been shown to potently block the voltage-gated potassium channel Kv1.3.[1]

Quantitative Data for this compound

| Parameter | Value | Reference |

| Target | Voltage-gated potassium channel Kv1.3 | [1] |

| IC50 | 3.9 μM | [1] |

Note: Further characterization of this compound's binding site, kinetics, and selectivity against other ion channels is an active area of research.

Experimental Protocols

The following protocols are adapted from established methods for studying Kv1.3 channel function and can be utilized with this compound. Researchers should note that optimal concentrations and incubation times for this compound may need to be determined empirically, starting with concentrations around its reported IC50 of 3.9 μM.

Protocol 1: Electrophysiological Recording of Kv1.3 Channel Inhibition

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on Kv1.3 currents in cells expressing the channel, such as Jurkat T cells or transfected cell lines (e.g., CHO or HEK293).[2][3][4]

Materials:

-

Cells expressing Kv1.3 channels (e.g., Jurkat cells, CHO-Kv1.3)

-

This compound stock solution (in DMSO)

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Prepare a single-cell suspension of the Kv1.3-expressing cells.

-

Plate the cells in a recording chamber on the stage of an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV for 200 ms).

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., starting with 3.9 μM).

-

Record Kv1.3 currents in the presence of this compound until a steady-state block is achieved.

-

To determine the dose-response relationship, apply a range of this compound concentrations.

-

Analyze the data to calculate the percentage of current inhibition and the IC50 value.

Protocol 2: T Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of primary T cells or T cell lines in the presence of this compound.[5][6][7][8]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line (e.g., Jurkat)

-

This compound stock solution (in DMSO)

-

CFSE dye

-

T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in PBS at a concentration of 1-10 x 106 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

-

Add this compound at various concentrations to the designated wells. An untreated control and a vehicle (DMSO) control should be included.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population and measuring the dilution of CFSE fluorescence as an indicator of cell division.

Protocol 3: Cytokine Production Assay by ELISA

This protocol describes how to measure the production of key pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) from activated T cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11][12][13]

Materials:

-

Human PBMCs or a T cell line

-

This compound stock solution (in DMSO)

-

T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)

-

Complete RPMI-1640 medium

-

Commercially available ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Isolate and prepare T cells as described in the T Cell Proliferation Assay protocol.

-

Plate the cells in a 96-well plate and add this compound at various concentrations.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and carefully collect the cell culture supernatants.

-

Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

-

Briefly, this involves coating the ELISA plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Visualizations

Signaling Pathway of Kv1.3 in T Cell Activation

Caption: Role of Kv1.3 in maintaining Ca2+ signaling during T cell activation.

Experimental Workflow for T Cell Proliferation Assay

Caption: Workflow for assessing T cell proliferation using CFSE and this compound.

Logical Relationship of Kv1.3 Blockade and Immune Suppression

Caption: The logical cascade from Kv1.3 blockade by this compound to immunosuppression.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [nanion.de]

- 3. researchgate.net [researchgate.net]

- 4. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. bowdish.ca [bowdish.ca]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. h-h-c.com [h-h-c.com]

- 12. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Nalanthalide as a Chemical Probe for TRPML1 Ion Channel Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nalanthalide (also known as ML-SA5) is a potent, synthetic small-molecule agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. TRPML1 is a crucial cation channel primarily located on the membrane of late endosomes and lysosomes, where it mediates the release of calcium (Ca²⁺) and other ions from the organelle lumen into the cytosol.[1] Dysfunctional TRPML1 is linked to the lysosomal storage disorder Mucolipidosis type IV (MLIV) and is implicated in other neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] this compound serves as an invaluable chemical probe for elucidating the physiological roles of TRPML1, investigating disease mechanisms, and validating the channel as a therapeutic target.

Mechanism of Action

This compound activates TRPML1, triggering the opening of the channel pore and facilitating the efflux of Ca²⁺ from the lysosome. This localized release of Ca²⁺ into the cytosol initiates a cascade of downstream signaling events that regulate various cellular processes. These processes include autophagy, lysosomal biogenesis and exocytosis, and membrane trafficking.[3] The activation of TRPML1 by this compound is direct and allows for the precise temporal and spatial control of lysosomal Ca²⁺ signaling in experimental settings.

Quantitative Data: Agonist Potency

This compound (ML-SA5) is a more potent agonist of TRPML1 than the related compound ML-SA1. The half-maximal effective concentration (EC₅₀) is a key measure of a drug's potency. The reported EC₅₀ values can vary depending on the experimental system and conditions, such as pH.

| Compound | Target | Assay Type | EC₅₀ Value | Reference |

| This compound (ML-SA5) | TRPML1 | Endosomal Current (DMD myocytes) | 285 nM | [4] |

| This compound (ML-SA5) | TRPML1-4A (HEK293) | Automated Patch-Clamp (pH 7.4) | ~1 µM | [5] |

| This compound (ML-SA5) | TRPML1-4A (HEK293) | Automated Patch-Clamp (pH 5.0) | ~200 nM | [5] |

| ML-SA1 | TRPML1-L/A (HEK293) | Whole-Cell Patch-Clamp (pH 4.6) | 9.7 µM | [6] |

| ML-SA1 | TRPML1-L/A (HEK293) | Whole-Cell Patch-Clamp (pH 7.4) | 15.3 µM | [6] |

Note: The TRPML1-4A and TRPML1-L/A variants are engineered to express on the plasma membrane, facilitating patch-clamp studies.[6][7]

Key Signaling Pathways

Activation of TRPML1 by this compound influences critical cellular pathways, primarily through the regulation of lysosomal Ca²⁺.

-

Autophagy and Lysosomal Biogenesis: TRPML1-mediated Ca²⁺ release activates a signaling cascade involving Calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK). This can lead to the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[3] Nuclear translocation of TFEB upregulates the expression of genes involved in these processes, enhancing cellular clearance mechanisms.[3][8]

-

Lysosomal Exocytosis: The release of lysosomal Ca²⁺ is a trigger for the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis.[3] This allows for the release of lysosomal contents into the extracellular space and is important for plasma membrane repair and clearance of intracellular aggregates.[3]

Experimental Protocols

Protocol 1: Measuring this compound-Induced Lysosomal Ca²⁺ Release using Fluorescence Imaging

This protocol describes how to measure changes in cytosolic Ca²⁺ concentration in response to this compound application using a fluorescent Ca²⁺ indicator.

Materials:

-

Cultured cells (e.g., HEK293T, ARPE-19, or primary neurons)

-

Glass-bottom imaging dishes

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

This compound (ML-SA5) stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope with a perfusion system and image acquisition software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Plating: Plate cells onto glass-bottom dishes 24-48 hours before the experiment to achieve 70-80% confluency.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.

-

Wash the cells 2-3 times with HBSS to remove excess dye and allow 15-30 minutes for de-esterification.

-

-

Imaging Setup:

-

Mount the dish on the microscope stage.

-

Set up the perfusion system to allow for the addition of this compound.

-

Configure the microscope for time-lapse imaging. For Fluo-4, use excitation ~488 nm and emission ~520 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.

-

-

Data Acquisition:

-

Begin recording a baseline fluorescence signal for 1-2 minutes.

-

Perfuse the cells with HBSS containing the desired final concentration of this compound (e.g., 1-10 µM).

-

Continue recording for 5-10 minutes to capture the full Ca²⁺ response.

-

(Optional) At the end of the experiment, add a Ca²⁺ ionophore like ionomycin to determine the maximum fluorescence signal (F_max).

-

-

Data Analysis:

-

Select regions of interest (ROIs) around individual cells.

-

Measure the mean fluorescence intensity for each ROI over time.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline fluorescence.[9] This ratio represents the relative change in intracellular Ca²⁺.

-

Protocol 2: Characterizing TRPML1 Currents using Lysosomal Patch-Clamp Electrophysiology

This advanced protocol allows for the direct measurement of ion currents through TRPML1 channels in their native lysosomal membrane.

Materials:

-

Cells overexpressing TRPML1 (or for endogenous studies)

-

Vacuolin-1 (to enlarge lysosomes)[1]

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

-

Borosilicate glass capillaries for pipettes

-

Pipette solution (luminal): pH 4.6, low Ca²⁺, high K⁺/Na⁺ (e.g., 140 mM KCl, 10 mM MES, 2 mM MgCl₂, 0.1 mM CaCl₂)

-

Bath solution (cytosolic): pH 7.2, low Ca²⁺, high K⁺/Na⁺ (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1 mM EGTA)

-

This compound (ML-SA5) or ML-SA1 stock solution

Procedure:

-

Lysosome Enlargement: Incubate cells with 1 µM Vacuolin-1 for at least 2 hours to induce the formation of large endolysosomes suitable for patching.[1]

-

Lysosome Isolation:

-

Transfer the dish to the patch-clamp setup.

-

Using a patch pipette under visual control (e.g., DIC microscopy), gently rupture the plasma membrane of a cell to release the enlarged lysosomes into the bath solution.

-

-

Pipette Preparation: Pull glass capillaries to a resistance of 5-10 MΩ when filled with the pipette (luminal) solution.

-

Giga-Seal Formation:

-

Carefully approach an isolated lysosome with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the lysosomal membrane.

-

-

Whole-Lysosome Configuration:

-

Apply a brief pulse of suction or a voltage zap to rupture the membrane patch under the pipette, achieving the "whole-lysosome" configuration. This allows electrical access to the entire lysosomal membrane.

-

-

Current Recording:

-

Hold the lysosomal membrane potential at a set voltage (e.g., 0 mV).

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

-

Record baseline currents.

-

Apply this compound to the bath solution (cytosolic side) via a perfusion system.

-

Record the this compound-activated TRPML1 currents.

-

-

Data Analysis:

-

Measure the current amplitude at different voltages to generate a current-voltage (I-V) relationship.

-

Subtract the baseline current from the agonist-activated current to isolate the TRPML1-specific current.

-

Analyze channel properties such as rectification and ion selectivity.

-

References

- 1. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

- 2. sophion.com [sophion.com]

- 3. TRPML1 activation ameliorates lysosomal phenotypes in CLN3 deficient retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. metrionbiosciences.com [metrionbiosciences.com]

- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metrionbiosciences.com [metrionbiosciences.com]

- 8. TRPML1 agonist ML-SA5 mitigates uranium-induced nephrotoxicity via promoting lysosomal exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content.protocols.io [content.protocols.io]

Application Notes & Protocols: A Step-by-Step Guide to Nalanthalide Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the purification of Nalanthalide, a diterpenoid pyrone known for its activity as a voltage-gated potassium channel blocker. The protocols outlined below are based on established methods for the purification of diterpenoid pyrones and related natural products. While specific parameters may require optimization for this compound, this guide offers a robust framework for achieving high purity.

Introduction to this compound and Purification Strategy

This compound is a complex natural product with significant therapeutic potential. Its purification is a critical step in both its isolation from natural sources and its synthetic preparation to ensure accurate biological evaluation and preclinical development. The primary purification challenges include the removal of structurally similar impurities, starting materials, and reaction byproducts.

The recommended purification strategy involves a multi-step approach, beginning with initial purification by flash column chromatography followed by a final polishing step using recrystallization. The purity of the final product should be rigorously assessed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

Flash column chromatography is a rapid and efficient method for the initial purification of crude this compound. The choice of stationary and mobile phases is crucial for achieving good separation.

Protocol:

-

Sample Preparation:

-

Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate that matches the initial mobile phase polarity).

-

Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

-

Column Packing:

-